

# Application Notes: High-Temperature Polyester Dyeing with Disperse Yellow 56

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Compound of Interest		
Compound Name:	Disperse Yellow 56	
Cat. No.:	B6595850	Get Quote

#### Introduction

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester.[1][2] The dyeing process is conceptualized as a transfer of the dye from a liquid solvent (water) to a solid organic solvent (the fiber).[1] Due to polyester's compact and crystalline structure, high temperatures, typically between 120°C and 140°C under pressure, are necessary to swell the fibers and facilitate dye penetration into the amorphous regions.[3][4][5] This high-temperature exhaust dyeing method ensures excellent dye uptake, vibrant shades, and good fastness properties.[5][6]

**Disperse Yellow 56** is a double azo dye known for producing a reddish-light yellow or golden-yellow hue.[7] It is widely used for dyeing polyester fibers due to its good dyeing characteristics and fastness properties.[8][9][10] This document provides a detailed protocol for the high-temperature dyeing of polyester fabric with **Disperse Yellow 56**, along with methods for evaluating the dyeing performance.

# **Properties of Disperse Yellow 56**

**Disperse Yellow 56** is an organic compound characterized by its specific chemical and physical properties that make it suitable for polyester dyeing.



Property	Value	Reference
C.I. Name	Disperse Yellow 56	[7]
CAS Number	54077-16-6	[7][11]
Molecular Formula	C21H15N5O2	[7][9][11]
Molecular Weight	369.38 g/mol	[7][10][11]
Chemical Class	Double Azo	[7]
Appearance	Orange powder	[7]
Color	Reddish-light yellow	[7]
Solubility	Soluble in acetone; Insoluble in water	[7][9]

# **Experimental Protocols**High-Temperature Exhaust Dyeing Protocol

This protocol details the standard procedure for dyeing polyester fabric in a high-temperature dyeing machine.

### Materials and Reagents:

- Polyester fabric, scoured
- Disperse Yellow 56
- Dispersing agent
- Acetic acid (or a pH buffer system)
- Sodium hydrosulfite (for reduction clearing)
- Sodium hydroxide (for reduction clearing)
- Deionized water



### Equipment:

- High-temperature laboratory dyeing machine
- · Beakers and graduated cylinders
- pH meter
- · Stirring rods

#### Procedure:

- Dye Bath Preparation:
  - Prepare a stock solution of the dye by pasting the required amount of Disperse Yellow 56 with a small amount of dispersing agent and adding warm water (not exceeding 60°C).[12]
  - Set the liquor ratio (e.g., 1:10 to 1:15).[5]
  - Fill the dyeing vessel with the required volume of deionized water.
  - Add the prepared dye dispersion and any other auxiliaries like a leveling agent to the dye bath.[4][5]
  - Adjust the pH of the dye bath to the acidic range of 4.5-5.5 using acetic acid.[5][13]
- · Dyeing Cycle:
  - Introduce the scoured polyester fabric into the dye bath at approximately 60°C.[13]
  - Run the machine for 15 minutes at this temperature to ensure even wetting and initial dye adsorption.[13]
  - Increase the temperature to 130°C at a controlled rate of 1.5-2.0°C per minute to prevent uneven dyeing.[5]
  - Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.
     [5][13] During this phase, the dye diffuses into the polyester fibers.[4]



- After the holding period, cool the dye bath down to 60-70°C.[13]
- Rinsing and Reduction Clearing:
  - Drain the dye bath and rinse the fabric thoroughly with hot water.[13]
  - Perform a reduction clearing treatment to remove any unfixed dye from the fiber surface, which is crucial for improving wash fastness.[13][14] Prepare a new bath containing:
    - Sodium Hydrosulfite: 1-2 g/L
    - Sodium Hydroxide: 1-2 g/L
  - Treat the fabric in this solution at 70-80°C for 15-20 minutes.
  - Rinse the fabric with hot water, followed by a cold water rinse, and neutralize with a small amount of acetic acid if necessary.
  - Finally, dry the dyed fabric.

## **Colorfastness Evaluation Protocols**

To assess the quality of the dyeing, standard fastness tests should be performed.

- Colorfastness to Washing (ISO 105-C06): This test evaluates the resistance of the color to repeated washing. A specimen of the dyed fabric is agitated in a soap solution under specified conditions of time and temperature, and the change in color and staining of adjacent undyed fabrics are assessed using grey scales.[15]
- Colorfastness to Light (ISO 105-B02): This test measures the resistance of the dye to fading upon exposure to a standard artificial light source that simulates sunlight. The change in color is evaluated by comparing the exposed sample with unexposed material against a set of blue wool standards.[15]
- Colorfastness to Rubbing/Crocking (ISO 105-X12): This test determines the amount of color transferred from the fabric surface to another surface by rubbing. Both dry and wet rubbing tests are performed, and the staining on the rubbing cloth is assessed with a grey scale.[2]
   [15]



 Colorfastness to Perspiration (ISO 105-E04): This test simulates the effect of human perspiration on the dyed fabric. The fabric is treated with both acidic and alkaline solutions simulating sweat, and the color change and staining are evaluated.[15]

# Data Presentation Typical Dyeing Parameters

The following table summarizes the key parameters for the high-temperature dyeing process.

Parameter	Recommended Range	Purpose
Dyeing Temperature	120°C - 130°C	Opens up the polyester fiber structure for dye diffusion.[3]
pH Level	4.5 - 5.5 (Acidic)	Ensures stability of the disperse dye and optimal exhaustion.[5][13]
Holding Time	30 - 60 minutes	Allows sufficient time for dye penetration and fixation.[5][6]
Heating Rate	1.5 - 2.0 °C/min	Ensures level and even dyeing.[5]
Liquor Ratio	1:10 - 1:15	Ratio of the weight of goods to the volume of the dye bath.[5]

## **Fastness Properties of Disperse Yellow 56 on Polyester**

The table below presents the typical colorfastness ratings for polyester dyed with **Disperse Yellow 56**, based on ISO standards where a rating of 5 indicates excellent fastness.

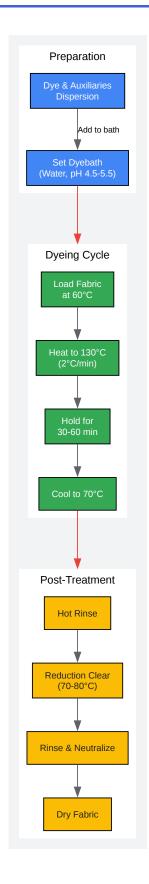


Fastness Test	Fading	Staining	Reference
Washing	4-5	4-5	[7]
Perspiration	5	5	[7]
Ironing	4-5	4-5	[7]
Light	6 (out of 8)	-	[7]

# **Diagrams**

The following diagrams illustrate the dyeing workflow and the underlying mechanism of dye diffusion.

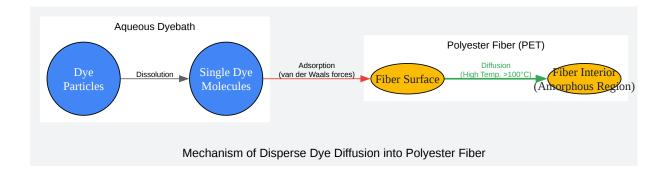




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Caption: High-Temperature Exhaust Dyeing Workflow.





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Caption: Mechanism of Disperse Dye Diffusion.

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